2-[2-(BUTYLAMINO)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID
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Overview
Description
2-[2-(BUTYLAMINO)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a benzothiophene core with an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Strecker synthesis, which is a well-known method for preparing α-aminonitriles, versatile intermediates for amino acid synthesis . The reaction typically involves the condensation of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(BUTYLAMINO)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(BUTYLAMINO)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Glutamate: An amino acid with a similar structure and functional groups.
Threonine: Another amino acid with comparable properties.
Uniqueness
2-[2-(BUTYLAMINO)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID is unique due to its combination of a benzothiophene core with an amino acid derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N2O3S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[[2-(butylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H22N2O3S/c1-2-3-8-16-9-12(18)17-14-13(15(19)20)10-6-4-5-7-11(10)21-14/h16H,2-9H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
FSNQRQDYGNNDFH-UHFFFAOYSA-N |
SMILES |
CCCCNCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O |
Canonical SMILES |
CCCCNCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O |
Origin of Product |
United States |
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